2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE
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Overview
Description
2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE is a complex organic compound with a unique structure that includes a dioxane ring, a thiophene ring, and a phenyl group substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the thiophene ring can interact with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with polar amino acids.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-(DIPHENYLAMINO)PHENYL)THIOPHEN-2-YL)METHYLENE)MALONONITRILE
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
- 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL
Uniqueness
2-[4-(METHYLSULFANYL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIOXANE-4,6-DIONE stands out due to its combination of a dioxane ring with a thiophene and phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S2/c1-21-11-6-4-10(5-7-11)16-19-14(17)13(15(18)20-16)9-12-3-2-8-22-12/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYURJNQBOXFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=CS3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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